molecular formula C8H4F2O2 B3038971 5,7-Difluorobenzo[b]furan-3(2H)-one CAS No. 939759-28-1

5,7-Difluorobenzo[b]furan-3(2H)-one

Cat. No. B3038971
CAS RN: 939759-28-1
M. Wt: 170.11 g/mol
InChI Key: NDTRFIWOECAMAC-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Chemical compounds that have a furan ring in their structure are referred to as furan compounds. They are known for their wide range of biological and medicinal activities .


Synthesis Analysis

Furan can be synthesized from various precursors such as mucic acid and furfural . The synthesis often involves the formation of a furan ring through cyclization followed by dehydration .


Molecular Structure Analysis

The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The presence of the oxygen atom in the ring contributes to the aromaticity of furan .


Chemical Reactions Analysis

Furan is an aromatic compound and is more reactive than benzene. It undergoes electrophilic substitution reactions at the position Carbon-2 . Furan can also undergo reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation .


Physical And Chemical Properties Analysis

Furan is a colorless liquid with a chloroform-like odor . It is insoluble in ether but soluble in most of the organic solvents .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Brooke et al. (1967) detailed the preparation of 4,5,6,7-tetrafluorobenzo[b]furan derivatives through cyclization and decarboxylation, demonstrating the synthetic pathways to create fluorinated heterocyclic compounds (Brooke, Furniss, & Musgrave, 1967).
  • Applications in Organic Electronics :

    • Zhao et al. (2017) designed and synthesized a novel multifunctional anthracene derivative incorporating dibenzo[b,d]furan units for use in organic thin-film transistors (OTFTs), highlighting the material's suitability in organic electronics due to its excellent thermal stability and carrier transport ability (Zhao et al., 2017).
  • Pharmaceutical Research :

    • Yempala et al. (2014) developed dibenzo[b,d]furan-1,2,3-triazole conjugates as potent inhibitors of Mycobacterium tuberculosis, utilizing the dibenzo[b,d]furan pharmacophore for antimycobacterial activity (Yempala et al., 2014).
  • Material Science and Polymer Chemistry :

    • Wang et al. (2012) synthesized bio-based benzoxazines using a furan moiety and investigated their copolymerization, demonstrating the potential of furan derivatives in creating environmentally friendly polymers with desirable properties (Wang et al., 2012).
  • Organic Light-Emitting Diodes (OLEDs) :

    • Hong et al. (2020) designed new hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan for high-performance blue phosphorescent OLEDs, underscoring the importance of dibenzo[b,d]furan derivatives in advanced OLED technology (Hong et al., 2020).
  • Geochemical Analysis :

    • Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in sedimentary rocks and hydrothermal petroleum, suggesting their role as markers in geological samples (Marynowski et al., 2002).

Mechanism of Action

The mechanism of action of furan compounds in biological systems can vary widely depending on the specific compound and its functional groups. Some furan derivatives are known to inhibit or alter bacterial ribosomal proteins leading to inhibition of protein synthesis .

Safety and Hazards

Furan compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The study and application of furan compounds continue to be a significant area of research in organic chemistry. They are being explored for their potential uses in various fields, including medicinal chemistry, pharmacology, and biochemistry .

properties

IUPAC Name

5,7-difluoro-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTRFIWOECAMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301249
Record name 5,7-Difluoro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluorobenzo[b]furan-3(2H)-one

CAS RN

939759-28-1
Record name 5,7-Difluoro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939759-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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